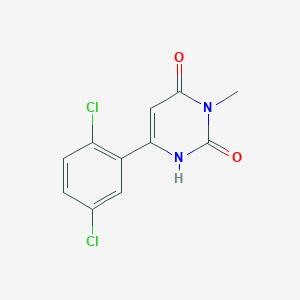
6-(2,5-Dichlorphenyl)-3-methyl-1,2,3,4-tetrahydropyrimidin-2,4-dion
Übersicht
Beschreibung
The compound is a derivative of pyrimidinedione, which is a class of compounds that includes barbiturates, a type of drugs historically used as sedatives. The dichlorophenyl group suggests the presence of a phenyl ring with two chlorine substitutions, which could influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of such a compound would likely involve a pyrimidinedione core, with a dichlorophenyl group and a methyl group attached at different positions .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the dichlorophenyl group and the pyrimidinedione core. For instance, the chlorine atoms might be susceptible to nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would depend on its exact structure. Factors like polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the dichlorophenyl and methyl groups .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung: Antikrebs-Eigenschaften
Diese Verbindung wurde auf ihre potenziellen Antikrebs-Eigenschaften untersucht. Insbesondere Derivate dieser chemischen Struktur haben eine zytotoxische Aktivität gegen verschiedene menschliche Krebszelllinien gezeigt . Dies umfasst dreifach-negativen Brustkrebs (TNBC), nicht-kleinzelligen Lungenkrebs (NSCLC) und Pankreaskarzinom. Die Fähigkeit der Verbindung, das Wachstum dieser Krebszellen zu hemmen, macht sie zu einem vielversprechenden Kandidaten für die weitere Medikamentenentwicklung und Krebsbehandlungsforschung.
Chemische Industrie: Isocyanatproduktion
Isocyanate sind eine Familie hochreaktiver Chemikalien, die bei der Herstellung von Polyurethanschaumstoffen, Elastomeren und Beschichtungen verwendet werden. Die Dichlorphenylgruppe innerhalb der Verbindung kann zur Synthese spezialisierter Isocyanate mit einzigartigen Eigenschaften für industrielle Anwendungen verwendet werden .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(2,5-dichlorophenyl)-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-15-10(16)5-9(14-11(15)17)7-4-6(12)2-3-8(7)13/h2-5H,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUALBCBBERAYLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)C2=C(C=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Ethyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484040.png)

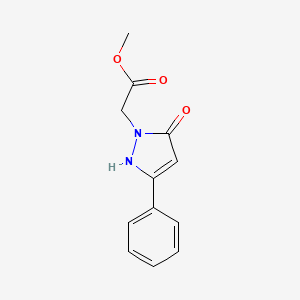
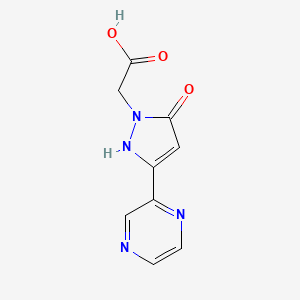


![3-(Chloromethyl)-2-isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484050.png)
![(2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine](/img/structure/B1484052.png)
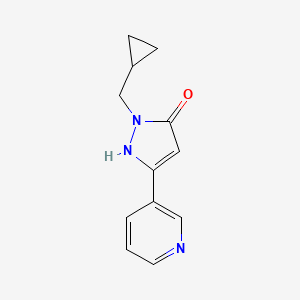


![3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1484058.png)
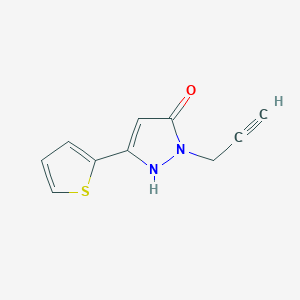
![(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B1484062.png)
